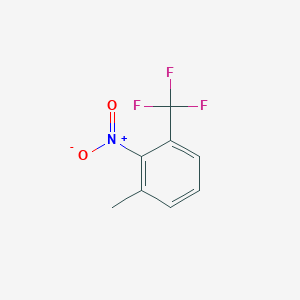

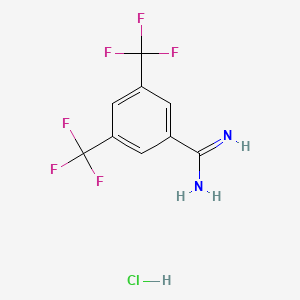

3,5-Bis(trifluoromethyl)benzamidine hydrochloride

Vue d'ensemble

Description

3,5-Bis(trifluoromethyl)benzamidine hydrochloride is a compound that is not directly mentioned in the provided papers. However, related compounds with trifluoromethyl groups and benzene rings are discussed, indicating the significance of such structures in various chemical applications. These compounds often serve as intermediates in the synthesis of more complex molecules and have unique physical and chemical properties due to the presence of trifluoromethyl groups .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, carboxylation, and chlorination, as seen in the preparation of 3,5-bis(trifluoromethyl)benzoyl chloride . The synthesis process is sensitive to reaction conditions such as temperature and the amount of reagents like sulfuric acid and dimethyl sulfoxide. The optimization of these conditions is crucial for achieving higher yields and economic value .

Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups is characterized by the strong electron-withdrawing nature of the trifluoromethyl group, which can influence the reactivity and stability of the molecule. X-ray crystallography is a common technique used to determine the precise molecular structure, as seen in the study of pyrimidines and their adducts with triflic acid . The presence of trifluoromethyl groups can lead to significant differences in bond lengths and molecular conformation .

Chemical Reactions Analysis

Compounds with trifluoromethyl groups participate in various chemical reactions, often serving as intermediates in the synthesis of polymers and biophotonic materials. For instance, the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides leads to the formation of polyimides with excellent thermal stability and low moisture absorption . Additionally, the introduction of trifluoromethyl groups into triphenylamine-based monomers results in polyamides with good mechanical properties and electroactive behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing trifluoromethyl groups are influenced by the strong electronegativity of fluorine. These compounds typically exhibit high thermal stability, low moisture absorption, and good solubility in organic solvents . The presence of trifluoromethyl groups can also affect the optical properties, such as absorption and fluorescence, which is important for applications in biophotonics . The electron-withdrawing nature of the trifluoromethyl group can lead to materials with unique electrochemical properties, as seen in the reversible oxidation of polyamides containing these groups .

Applications De Recherche Scientifique

Synthesis of Novel Pesticides

A notable application involves the synthesis of novel pesticides, such as bistrifluron, which demonstrates potent growth-retarding activity against pests. The synthesis process encompasses several steps, including nitrating, reducing, chlorinating, and reacting 3,5-Bis-(trifluoromethyl)benzene to yield bistrifluron with a high success rate, making it feasible for industrial production (Liu An-chan, 2015).

Development of Electroactive and Thermally Stable Polymers

Another significant application is in the development of solution-processable and electroactive aromatic polyamides containing the 3,5-bis(trifluoromethyl)triphenylamine moiety. These polymers exhibit good mechanical properties, high thermal stability, and reversible electrochemical properties, suitable for various advanced material applications (S. Hsiao & Chien-Nan Wu, 2017). Additionally, thermally stable polyimides derived from asymmetric trifluoromethylated aromatic diamines have been developed, showing excellent thermal stability, low dielectric constants, and moisture absorption, highlighting the contribution of the trifluoromethyl group to these properties (Qianqian Bu et al., 2011).

Chemical Synthesis and Catalysis

The compound also finds use in chemical synthesis and catalysis. For example, in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, an important drug intermediate, through a process that involves bromination, carboxylation, and chlorination, offering a higher economic value due to its simple technique and high yield (Zhou Xiao-rui, 2006).

Safety And Hazards

“3,5-Bis(trifluoromethyl)benzamidine hydrochloride” may cause skin and eye irritation. It is harmful if swallowed, inhaled, or absorbed through the skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection when handling this compound .

Propriétés

IUPAC Name |

3,5-bis(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2.ClH/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15;/h1-3H,(H3,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCQSQHVIVLYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544534 | |

| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis(trifluoromethyl)benzamidine hydrochloride | |

CAS RN |

97603-94-6 | |

| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)benzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)